6-(Pyrrolidin-2-yl)pyridazin-3-amine
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Overview
Description
6-(Pyrrolidin-2-yl)pyridazin-3-amine is a heterocyclic compound that features both pyrrolidine and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrrolidin-2-yl)pyridazin-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to the desired compound with high yields.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 6-(Pyrrolidin-2-yl)pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-(Pyrrolidin-2-yl)pyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound finds applications in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-(Pyrrolidin-2-yl)pyridazin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are also used in medicinal chemistry.
Pyridazine Derivatives: Pyridazinone and other pyridazine-based compounds exhibit similar biological activities and applications.
Uniqueness: 6-(Pyrrolidin-2-yl)pyridazin-3-amine is unique due to its combined pyrrolidine and pyridazine rings, which confer distinct physicochemical properties and biological activities. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and other scientific research fields .
Properties
Molecular Formula |
C8H12N4 |
---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
6-pyrrolidin-2-ylpyridazin-3-amine |
InChI |
InChI=1S/C8H12N4/c9-8-4-3-7(11-12-8)6-2-1-5-10-6/h3-4,6,10H,1-2,5H2,(H2,9,12) |
InChI Key |
QJVUZCHKGJJLOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NN=C(C=C2)N |
Origin of Product |
United States |
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